Deacetyldiltiazem

Pharmacokinetics Metabolite profiling Drug development

Deacetyldiltiazem (Desacetyl Diltiazem; Diltiazem EP Impurity F) is the principal pharmacologically active metabolite of diltiazem, reaching 10–20% of parent plasma levels with 25–50% coronary vasodilator potency. Its terminal half-life (18 ± 6.2 h) is ~2.8× longer than diltiazem, and it exhibits ~100-fold higher affinity for CYP2D6 (Km ≈5 μM) vs. CYP3A4 (Km ≈540 μM)—an inverted selectivity profile critical for CYP2D6 polymorphism and drug-interaction studies. With a calibrated IC₅₀ of 0.491 mM in voltage-gated calcium current assays, it serves as a quantitatively characterized intermediate-potency reference point. Supplied with full characterization data compliant with EP/USP guidelines, this standard directly supports ANDA submission, analytical method development, and commercial diltiazem QC. Order now to secure lot-specific CoA and MSDS.

Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
CAS No. 42399-40-6
Cat. No. B1669934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyldiltiazem
CAS42399-40-6
Synonymsdeacetyldiltiazem
deacetyldiltiazem hydrochloride, (cis)-isomer
deacetyldiltiazem hydrochloride, (cis-(+-))-isomer
deacetyldiltiazem hydrochloride, (trans)-isomer
deacetyldiltiazem, (cis)-isomer
desacetyldiltiazem
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
InChIKeyNZHUXMZTSSZXSB-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deacetyldiltiazem (CAS 42399-40-6): Essential Procurement Information for the Primary Active Metabolite of Diltiazem


Deacetyldiltiazem (CAS 42399-40-6), also known as desacetyldiltiazem or M1, is a benzothiazepine derivative with a molecular weight of 372.48 g/mol [1]. It is the primary pharmacologically active metabolite of diltiazem, a widely used calcium channel blocker indicated for hypertension and angina [2]. Following oral administration of diltiazem, deacetyldiltiazem is present in human plasma at concentrations reaching 10% to 20% of the parent drug and exhibits 25% to 50% of the coronary vasodilator potency of diltiazem, making it a critical analyte in pharmacokinetic and pharmacodynamic studies [2].

Why Deacetyldiltiazem Cannot Be Substituted by Diltiazem or Other Benzothiazepine Metabolites


Generic substitution among diltiazem and its metabolites is scientifically invalid due to substantial quantitative differences in potency, elimination kinetics, and molecular selectivity [1][2]. Deacetyldiltiazem exhibits a terminal half-life approximately 2.8 times longer than diltiazem in humans (18 ± 6.2 hours versus 6.5 ± 1.4 hours), fundamentally altering its pharmacokinetic profile and duration of pharmacological activity [1]. Furthermore, deacetyldiltiazem displays approximately 100-fold higher affinity for CYP2D6 compared to CYP3A4 (Km ≈5 μM vs. ≈540 μM), whereas the parent drug diltiazem is preferentially metabolized by CYP3A4, leading to divergent drug-drug interaction risks and interindividual variability profiles [2]. In functional calcium channel antagonism assays, deacetyldiltiazem exhibits an IC50 of 0.491 mM, which is approximately 15% less potent than diltiazem (0.426 mM) but more potent than other metabolites such as d-M4 (1.212 mM) and d-M6 (>2.000 mM) [3].

Quantitative Differentiation Evidence for Deacetyldiltiazem: Comparator-Based Performance Data


Extended Elimination Half-Life: Deacetyldiltiazem vs. Diltiazem vs. N-Demethyldiltiazem

Deacetyldiltiazem demonstrates a significantly longer elimination half-life compared to both the parent drug diltiazem and the alternative primary metabolite N-demethyldiltiazem, indicating prolonged systemic exposure and sustained pharmacodynamic effect potential [1][2].

Pharmacokinetics Metabolite profiling Drug development

Coronary Vasodilator Potency: Deacetyldiltiazem Relative to Diltiazem

Deacetyldiltiazem retains substantial coronary vasodilator activity, quantified at 25% to 50% of the potency of the parent drug diltiazem, while circulating at 10% to 20% of parent drug concentrations [1][2].

Vasodilation Cardiovascular pharmacology Metabolite activity

Calcium Channel Antagonism: Deacetyldiltiazem IC50 Compared to Diltiazem and Metabolite Series

In voltage-gated calcium current assays in snail neurones, deacetyldiltiazem (d-M1) exhibits an IC50 of 0.491 mM, positioning it as the second most potent metabolite after d-M2 (0.456 mM) and retaining 87% of the potency of diltiazem (0.426 mM) [1].

Calcium channel blockade Electrophysiology Structure-activity relationship

CYP Enzyme Affinity: Differential Selectivity of Deacetyldiltiazem vs. Diltiazem

Unlike the parent drug diltiazem, which is predominantly metabolized by CYP3A4, deacetyldiltiazem displays approximately 100-fold higher affinity for CYP2D6 (Km ≈5 μM) compared to CYP3A4 (Km ≈540 μM) [1].

Drug metabolism Cytochrome P450 Drug-drug interaction

Analytical Method Validation: HPLC Recovery and Precision Metrics

Validated HPLC methods for simultaneous quantification of diltiazem and deacetyldiltiazem demonstrate high recovery (>85%) and precision (CV <6%) across clinically relevant concentration ranges [1][2].

Bioanalysis HPLC method validation Pharmacokinetic studies

Procurement-Driven Application Scenarios for Deacetyldiltiazem (CAS 42399-40-6)


Pharmacokinetic and Pharmacodynamic Modeling Requiring Active Metabolite Quantification

In studies evaluating the cumulative therapeutic effect of diltiazem, procurement of deacetyldiltiazem as a reference standard is essential for accurate quantification of this active metabolite in biological matrices. With plasma concentrations reaching 10-20% of parent drug and 25-50% vasodilator potency, deacetyldiltiazem contributes meaningfully to overall pharmacodynamic response [1]. Validated HPLC methods with >85% recovery and CV <6% are established for simultaneous diltiazem and deacetyldiltiazem analysis [2].

Drug-Drug Interaction and CYP2D6 Pharmacogenomic Investigations

Research protocols examining CYP2D6-mediated drug interactions or pharmacogenomic variability should prioritize deacetyldiltiazem as a probe substrate. Its ~100-fold higher affinity for CYP2D6 (Km ≈5 μM) compared to CYP3A4 (Km ≈540 μM) represents an inverted selectivity profile relative to the parent drug diltiazem, making it uniquely suited for studying CYP2D6 polymorphism effects and isoform-specific metabolic clearance [3].

Calcium Channel Antagonist Structure-Activity Relationship Studies

For electrophysiological and pharmacological investigations of benzothiazepine calcium channel blockers, deacetyldiltiazem serves as a quantitatively characterized reference compound. Its IC50 of 0.491 mM in voltage-gated calcium current assays positions it between diltiazem (0.426 mM) and less potent metabolites (d-M4: 1.212 mM; d-M6: >2.000 mM), providing a calibrated intermediate potency point for structure-activity relationship analyses [4].

Pharmaceutical Quality Control and Regulatory Compliance Testing

Deacetyldiltiazem is designated as Diltiazem EP Impurity F and is supplied with comprehensive characterization data compliant with regulatory guidelines [5]. Procurement of this reference standard supports analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of diltiazem formulations, with traceability to pharmacopeial standards (USP or EP) available [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetyldiltiazem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.